2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Description
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a 5-methyl-1,3,4-oxadiazole ring and a 4-nitrophenyl group, connected through a sulfanyl linkage.
Properties
Molecular Formula |
C11H9N3O4S |
|---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H9N3O4S/c1-7-12-13-11(18-7)19-6-10(15)8-2-4-9(5-3-8)14(16)17/h2-5H,6H2,1H3 |
InChI Key |
MFXNHCXZVVQVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one can be achieved through a multi-step process. One common method involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol to form a potassium salt. This intermediate is then refluxed with phenacyl bromide in an ethanol/water mixture to yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of common organic solvents.
Chemical Reactions Analysis
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as fluorescent dyes and sensors, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one include other oxadiazole derivatives, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their diverse biological activities.
5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: This compound has shown promising results in reducing glucose levels and has potential therapeutic applications.
The uniqueness of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
